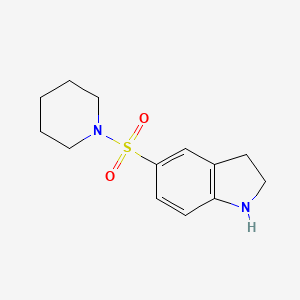

5-(Piperidin-1-ylsulfonyl)indoline

Description

BenchChem offers high-quality 5-(Piperidin-1-ylsulfonyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-ylsulfonyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-8-2-1-3-9-15)12-4-5-13-11(10-12)6-7-14-13/h4-5,10,14H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYMJLWQEUNATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427710 | |

| Record name | 5-(piperidin-1-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874593-99-4 | |

| Record name | 5-(piperidin-1-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(piperidin-1-ylsulfonyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 5-(piperidin-1-ylsulfonyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform the synthetic route, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview: A Two-Stage Approach to the Target Scaffold

The synthesis of 5-(piperidin-1-ylsulfonyl)indoline is most efficiently approached through a two-stage strategy. This involves the initial preparation of a key intermediate, indoline-5-sulfonyl chloride, followed by its reaction with piperidine to yield the final product. This strategy is predicated on the well-established reactivity of sulfonyl chlorides with amines to form stable sulfonamides.

The indoline core, a saturated analog of indole, is a prevalent motif in numerous biologically active compounds. Its functionalization at the 5-position with a sulfonylpiperidine moiety can significantly modulate its physicochemical properties, influencing its solubility, membrane permeability, and potential interactions with biological targets.

Synthesis Pathway Visualization

The overall synthetic workflow is depicted below. This diagram outlines the transformation from a protected indoline to the final target molecule, highlighting the key intermediate.

Caption: Synthetic workflow for 5-(piperidin-1-ylsulfonyl)indoline.

Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of the Key Intermediate: N-Acetylindoline-5-sulfonyl chloride

The synthesis commences with the protection of the indoline nitrogen, followed by electrophilic chlorosulfonylation.

Step 1: N-Acetylation of Indoline

The protection of the secondary amine of indoline is crucial to prevent side reactions during the subsequent aggressive chlorosulfonylation step. Acetylation is a robust and easily reversible protection strategy.

-

Protocol:

-

To a solution of indoline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add acetic anhydride (1.2 eq).

-

The reaction can be performed at room temperature and is typically complete within a few hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution to neutralize excess acetic acid and anhydride, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-acetylindoline, which is often pure enough for the next step.

-

-

Expert Insight: The acetyl group serves as an effective directing group in the subsequent electrophilic aromatic substitution, favoring substitution at the para-position (C5) of the benzene ring.

Step 2: Chlorosulfonylation of N-Acetylindoline

This step introduces the sulfonyl chloride functionality onto the indoline ring. Chlorosulfonic acid is a powerful and highly reactive reagent for this transformation.[1]

-

Protocol:

-

Cool chlorosulfonic acid (5-10 eq) in an ice bath.

-

Slowly and carefully add N-acetylindoline (1.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction is quenched by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, N-acetylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Causality and Mechanism: The electron-donating nature of the acetylated amino group activates the aromatic ring towards electrophilic substitution. The reaction proceeds via the formation of a chlorosulfonyl cation (ClSO₂⁺) or a related electrophilic species, which attacks the electron-rich C5 position. The protonated indole C3 position can also play a role in directing the electrophile to the C5 position.[1]

Caption: Simplified mechanism of chlorosulfonylation.

Stage 2: Synthesis of 5-(piperidin-1-ylsulfonyl)indoline

Step 3: Sulfonamide Formation with Piperidine

The reaction of the synthesized sulfonyl chloride with piperidine forms the desired sulfonamide linkage.

-

Protocol:

-

Dissolve N-acetylindoline-5-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

-

Add piperidine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

The reaction mixture is then washed with dilute hydrochloric acid to remove excess base and piperidine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated to give N-acetyl-5-(piperidin-1-ylsulfonyl)indoline.

-

-

Trustworthiness of Protocol: This is a standard and highly reliable method for sulfonamide synthesis. The use of a tertiary amine base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step 4: Deprotection of the Indoline Nitrogen

The final step involves the removal of the acetyl protecting group to yield the target molecule.

-

Protocol:

-

The crude N-acetyl-5-(piperidin-1-ylsulfonyl)indoline can be deprotected by hydrolysis under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the compound in a mixture of ethanol and concentrated hydrochloric acid.

-

Basic Hydrolysis: Reflux the compound in an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.

-

After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water, dried, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford pure 5-(piperidin-1-ylsulfonyl)indoline.

-

Characterization Data (Predicted)

| Data Type | Expected Observations |

| ¹H NMR | Signals corresponding to the indoline protons (triplets for the CH₂ groups), aromatic protons on the indoline ring, and the protons of the piperidine ring. |

| ¹³C NMR | Resonances for the aliphatic carbons of the indoline and piperidine rings, as well as the aromatic carbons of the indoline core. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of 5-(piperidin-1-ylsulfonyl)indoline (C₁₃H₁₈N₂O₂S). |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch of the indoline, S=O stretches of the sulfonamide, and C-H and C=C bonds. |

Safety and Handling Precautions

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It should also be handled in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of 5-(piperidin-1-ylsulfonyl)indoline is a multi-step process that can be achieved with good yields through careful execution of well-established chemical transformations. The key to a successful synthesis lies in the strategic protection of the indoline nitrogen, followed by a regioselective chlorosulfonylation and subsequent sulfonamide formation. This guide provides a robust and reliable framework for researchers to produce this valuable compound for further investigation in various scientific disciplines.

References

- Retracted: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

- Synthesis, characterization and antimicrobial activities of N-substituted indoline deriv

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

-

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione. PubChem. [Link]

-

A convenient preparation of indoline. ResearchGate. [Link]

-

Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. PubMed. [Link]

Sources

The Chemical Versatility of N-Sulfonylated Indolines: A Technical Guide for Researchers

Introduction

N-sulfonylated indolines have emerged as a pivotal structural motif in contemporary organic synthesis and medicinal chemistry. The introduction of a sulfonyl group onto the indoline nitrogen atom profoundly influences the molecule's electronic properties, reactivity, and conformational behavior. This modification not only serves as a robust protecting group but also as a versatile activating and directing group for a variety of chemical transformations. This technical guide provides an in-depth exploration of the chemical properties of N-sulfonylated indolines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, electronic nature, spectroscopic signatures, and key reactions of this important class of compounds, supported by mechanistic explanations and practical considerations. The indoline scaffold is a cornerstone in numerous natural products and pharmaceutical agents, and its N-sulfonylation opens new avenues for structural diversification and the development of novel therapeutic agents.[1][2]

Synthesis of N-Sulfonylated Indolines

The most common and straightforward method for the synthesis of N-sulfonylated indolines is the direct reaction of an indoline with a sulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

General Experimental Protocol: N-Tosylation of Indoline

This protocol describes a typical procedure for the synthesis of 1-(p-tolylsulfonyl)indoline (N-tosylindoline).

Materials:

-

Indoline

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve indoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting indoline, rendering it non-nucleophilic. Pyridine and triethylamine are commonly used due to their appropriate basicity and solubility in organic solvents.

-

Solvent: Dichloromethane is a good solvent for both reactants and does not interfere with the reaction.

-

Temperature: The reaction is initially carried out at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions.

Electronic Properties and Their Influence on Reactivity

The N-sulfonyl group is a strong electron-withdrawing group. This has a significant impact on the electronic properties of the indoline ring system and dictates its reactivity.

-

Reduced Nucleophilicity of Nitrogen: The lone pair of electrons on the indoline nitrogen is delocalized into the sulfonyl group, significantly reducing its nucleophilicity and basicity. This is the basis for its function as a protecting group for the nitrogen atom.

-

Activation of the Aromatic Ring: By withdrawing electron density from the nitrogen atom, the sulfonyl group reduces the electron-donating effect of the nitrogen on the attached benzene ring. This deactivates the aromatic ring towards electrophilic aromatic substitution compared to an unsubstituted indoline.

-

Increased Acidity of C-H Bonds: The electron-withdrawing nature of the sulfonyl group increases the acidity of the adjacent C-H bonds, particularly at the C2 and C7 positions of the indoline ring. This property is exploited in directed metalation and C-H functionalization reactions.

Spectroscopic Characterization

The successful synthesis and purification of N-sulfonylated indolines can be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Indoline Protons: The protons on the five-membered ring (at C2 and C3) typically appear as triplets. The protons at C2 are generally shifted downfield compared to unsubstituted indoline due to the electron-withdrawing effect of the sulfonyl group.

-

Aromatic Protons: The protons on the benzene ring of the indoline and the sulfonyl group's aryl moiety will appear in the aromatic region (typically 7.0-8.0 ppm).

-

Sulfonyl Group Protons: If the sulfonyl group contains alkyl protons (e.g., a mesyl group), these will appear in the aliphatic region. For a tosyl group, the methyl protons will appear as a singlet around 2.4 ppm.

¹³C NMR:

-

Indoline Carbons: The chemical shifts of the indoline carbons, particularly C2 and C7a, are influenced by the N-sulfonyl group.

-

Sulfonyl Group Carbons: The carbons of the aryl or alkyl group attached to the sulfonyl moiety will also be visible.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Tosylindoline in CDCl₃

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C2-H₂ | ~3.9 (t) | ~50 |

| C3-H₂ | ~3.0 (t) | ~28 |

| C4-H | ~7.2 (d) | ~125 |

| C5-H | ~7.1 (t) | ~127 |

| C6-H | ~7.0 (t) | ~124 |

| C7-H | ~7.8 (d) | ~115 |

| C7a | - | ~143 |

| C3a | - | ~133 |

| Tosyl-CH₃ | ~2.4 (s) | ~21.5 |

| Tosyl-Ar-H | ~7.3 (d), ~7.7 (d) | ~127, ~130, ~136, ~145 |

Note: These are approximate values and can vary depending on the specific substitution pattern and the solvent used.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an N-sulfonylated indoline is the presence of strong absorption bands corresponding to the stretching vibrations of the sulfonyl group.

Table 2: Characteristic IR Absorption Bands for N-Sulfonylated Indolines

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1350 - 1300 | Strong |

| S=O (symmetric stretch) | 1170 - 1140 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

The presence of these two strong S=O stretching bands is a definitive indicator of the N-sulfonyl group.[3]

Key Chemical Reactions

The N-sulfonyl group orchestrates the reactivity of the indoline scaffold, enabling a range of useful transformations.

C-H Functionalization

The increased acidity of the C-H bonds on the indoline ring, particularly at the C7 position, allows for directed C-H functionalization reactions, most notably with palladium catalysis. The sulfonyl group can act as a directing group, bringing the catalyst into proximity with the C-H bond.

Caption: Palladium-catalyzed C-H functionalization of N-sulfonylindoline.

This methodology allows for the introduction of various substituents at the C7 position, which is otherwise difficult to functionalize.

Electrophilic Aromatic Substitution

While the N-sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution, reactions can still be carried out, often with high regioselectivity. The substitution typically occurs at the C5 position, which is para to the nitrogen atom.

Caption: Electrophilic aromatic substitution on N-sulfonylindoline.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on N-sulfonylated indolines. The choice of reaction conditions is critical to overcome the deactivating effect of the sulfonyl group. For example, Friedel-Crafts acylation often requires a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Deprotection of the N-Sulfonyl Group

The removal of the N-sulfonyl group is a crucial step in many synthetic sequences to liberate the free indoline. A variety of methods have been developed for this purpose, with the choice depending on the specific sulfonyl group and the presence of other functional groups in the molecule.

4.3.1. Mild Deprotection using Cesium Carbonate

A particularly mild and efficient method for the deprotection of N-tosylated indoles and related structures involves the use of cesium carbonate in a mixture of THF and methanol.

Experimental Protocol: Deprotection of N-Tosyl-5-bromoindole

-

Dissolve N-Tosyl-5-bromoindole (1.0 eq) in a 2:1 mixture of THF and MeOH at room temperature.

-

Add cesium carbonate (3.0 eq) to the solution.

-

Stir the resulting mixture at room temperature and monitor the reaction progress by HPLC or TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

To the residue, add water and stir for 10 minutes.

-

Filter the solid product, wash with water, and dry under vacuum.

This method is advantageous due to its mild conditions, which are compatible with a wide range of functional groups.

Applications in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, and N-sulfonylated indolines serve as key intermediates in the synthesis of numerous biologically active compounds.[1][2] The ability to functionalize the indoline core in a controlled manner, as facilitated by the N-sulfonyl group, is of great value in the generation of compound libraries for drug screening.

Conclusion

N-sulfonylated indolines are a versatile class of compounds with a rich and tunable chemistry. The strong electron-withdrawing nature of the sulfonyl group fundamentally alters the reactivity of the indoline system, transforming the nitrogen into a stable protecting group and activating the scaffold for a variety of synthetic transformations. A thorough understanding of their electronic properties, spectroscopic characteristics, and reaction mechanisms is essential for leveraging their full potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers working with these valuable synthetic intermediates.

References

-

Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (2014). ResearchGate. [Link]

-

An indoxyl-based strategy for the synthesis of indolines and indolenines. (2015). PubMed. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (n.d.). MDPI. [Link]

-

Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. (2017). PubMed. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

-

Synthesis of indoline from N-acetylindole. (n.d.). ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors. (2017). PubMed. [Link]

Sources

The Multifaceted Mechanisms of Action of Indoline-5-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indoline scaffold, a core component of numerous natural and synthetic bioactive compounds, has emerged as a "privileged" structure in medicinal chemistry.[1] Its inherent structural features allow for facile modification, enabling the fine-tuning of pharmacological properties. When coupled with a sulfonamide moiety at the 5-position, the resulting indoline-5-sulfonamide derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the core mechanisms of action of indoline-5-sulfonamide derivatives, with a primary focus on their well-established role as carbonic anhydrase inhibitors and a look into other emerging targets. Our goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, from molecular interactions to cellular consequences and the experimental methodologies required for their evaluation.

The Principal Mechanism: Inhibition of Carbonic Anhydrases and its Impact on the Tumor Microenvironment

The most extensively documented mechanism of action for indoline-5-sulfonamide derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), playing a crucial role in pH regulation and various physiological processes.[2]

Targeting Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

In the context of oncology, two specific CA isoforms, CA IX and CA XII, are of particular interest. These transmembrane enzymes are overexpressed in a wide variety of hypoxic tumors.[2][3] Their activity contributes to the acidification of the extracellular tumor microenvironment by exporting protons generated from increased metabolic activity.[2][4] This acidic milieu promotes tumor progression, invasion, metastasis, and resistance to conventional therapies.[5]

Indoline-5-sulfonamide derivatives have been shown to be effective inhibitors of both CA IX and CA XII.[2][4][5] The sulfonamide group (SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, leading to potent inhibition.[6]

Downstream Signaling and Cellular Consequences of CA IX/XII Inhibition

The inhibition of CA IX and XII by indoline-5-sulfonamide derivatives triggers a cascade of events that are detrimental to cancer cell survival and proliferation. By blocking the proton export machinery, these inhibitors disrupt the pH gradient across the cancer cell membrane, leading to intracellular acidosis and a less acidic extracellular environment.

This disruption of pH homeostasis has several key consequences:

-

Inhibition of Tumor Growth and Proliferation: The altered pH environment is less conducive to cancer cell growth. Studies have demonstrated the antiproliferative activity of indoline-5-sulfonamides in various cancer cell lines, such as MCF7 breast cancer cells.[5]

-

Suppression of Hypoxia-Induced Gene Expression: The activity of CA IX is often induced by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.[5][7] Some indoline-5-sulfonamide derivatives have been shown to not only inhibit CA IX activity but also suppress its expression under hypoxic conditions.[5]

-

Overcoming Multidrug Resistance (MDR): The acidic tumor microenvironment is a known contributor to resistance to chemotherapeutic agents. By mitigating this acidity, indoline-5-sulfonamide derivatives can potentially reverse chemoresistance.[5][8] For instance, some derivatives have been shown to overcome doxorubicin resistance in cells overexpressing P-glycoprotein (P-gp).[5]

Signaling Pathway: Impact of Indoline-5-Sulfonamide Derivatives on the Hypoxic Tumor Microenvironment

Caption: Inhibition of CA IX/XII by indoline-5-sulfonamides disrupts proton export, leading to a less acidic tumor microenvironment and subsequent anti-tumor effects.

Emerging Mechanisms of Action: Beyond Carbonic Anhydrase Inhibition

While CA inhibition is the most prominent mechanism, the versatility of the indoline-5-sulfonamide scaffold lends itself to interactions with other biologically relevant targets.

Aurora Kinase Inhibition

The Aurora kinase family, comprising serine/threonine kinases, are crucial regulators of the cell cycle, particularly during mitosis.[9] Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[9][10] Some indoline derivatives have been investigated as Aurora kinase inhibitors, suggesting that certain structural modifications on the indoline-5-sulfonamide core could direct their activity towards this class of enzymes.[10]

Antibacterial Activity via DapE Inhibition

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a promising target as it is essential for bacterial cell wall synthesis and absent in humans.[11] High-throughput screening has identified indoline sulfonamide derivatives as inhibitors of DapE, suggesting a potential application for this chemical class in combating bacterial infections.[11] Molecular docking studies propose that the sulfonamide moiety acts as a zinc-binding group in the di-zinc active site of DapE.[11]

Other Potential Targets

The broader family of indole and sulfonamide derivatives has been implicated in the inhibition of various other enzymes and signaling pathways, including:

-

Protein Tyrosine Phosphatases (PTPs): PTPs like PTP1B and lymphoid-specific tyrosine phosphatase (LYP) are involved in metabolic and autoimmune diseases.[12][13] Sulfonamide-containing compounds have been explored as PTP inhibitors.[12]

-

Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer, and indole aryl sulfonamides have been synthesized and evaluated as aromatase inhibitors.[14]

Experimental Validation: A Guide to Methodologies

The elucidation of the mechanism of action of indoline-5-sulfonamide derivatives relies on a suite of robust biochemical and cell-based assays.

Carbonic Anhydrase Inhibition Assay

A stopped-flow technique is a standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and determining the inhibitory potency (Ki) of compounds.[5]

Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

-

Reagents and Buffers:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

-

Indoline-5-sulfonamide derivative stock solutions in a suitable solvent (e.g., DMSO).

-

-

Instrumentation:

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Equilibrate the enzyme and inhibitor solutions in the appropriate buffer at a constant temperature (e.g., 25°C).

-

Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

-

Calculate the initial rates of the enzymatic reaction at various inhibitor concentrations.

-

Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

-

Antiproliferative Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[5]

Protocol: MTT Assay for Antiproliferative Activity

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF7, A431) in appropriate media and conditions (normoxia and hypoxia).

-

-

Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the indoline-5-sulfonamide derivatives for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) values from the dose-response curves.

-

Immunoblotting for Protein Expression Analysis

Immunoblotting (Western blotting) is used to detect and quantify changes in the expression levels of specific proteins in response to compound treatment.[5]

Protocol: Immunoblotting

-

Cell Lysis and Protein Quantification:

-

Treat cells with the indoline-5-sulfonamide derivative.

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., CA IX, HIF-1α, GAPDH as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image and perform densitometric analysis to quantify the relative protein expression levels.

-

Experimental Workflow: Evaluation of Indoline-5-Sulfonamide Derivatives

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 10. Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of piperidinylsulfonyl indoline compounds"

An In-Depth Technical Guide to the Biological Activity of Piperidinylsulfonyl Indoline Compounds

Executive Summary

The fusion of indoline, piperidine, and sulfonyl moieties has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive analysis of the biological activities of piperidinylsulfonyl indoline derivatives, with a primary focus on their applications in oncology and neurodegenerative diseases. We will explore the synthetic strategies employed to create these molecules, delve into their specific mechanisms of action—including tubulin polymerization inhibition, hedgehog signaling pathway modulation, and enzyme inhibition—and analyze the structure-activity relationships that govern their potency and selectivity. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and data-driven insights to facilitate further investigation into this promising chemical space.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The indoline (2,3-dihydroindole) nucleus is a core structure in numerous natural products and synthetic compounds of medicinal value.[1] Its unique three-dimensional conformation and the ability of its nitrogen atom and benzene ring to participate in various non-covalent interactions make it a "privileged scaffold" in drug design.[1] When combined with a piperidine ring, a common motif known to enhance druggability and modulate pharmacokinetic properties[2], and a sulfonyl linker, which can act as a rigid hydrogen bond acceptor, the resulting piperidinylsulfonyl indoline framework offers a rich platform for developing novel therapeutic agents. This guide synthesizes current research to provide a detailed overview of the biological landscape of these compounds.

Synthetic Strategies

The synthesis of piperidinylsulfonyl indoline derivatives typically involves multi-step processes. A common approach begins with the functionalization of the indoline core. For instance, indoline can be subjected to chlorosulfonation to produce an indoline-sulfonyl chloride intermediate. This reactive intermediate is then condensed with various substituted piperidines or aromatic amines to yield the final sulfonamide derivatives.[3]

Another established route involves the acylation or alkylation of a pre-formed indoline-5-sulfonamide.[4] For example, indoline-5-sulfonamide can be acylated using a series of acyl chlorides in the presence of a base like pyridine to generate a library of 1-acylindoline-5-sulfonamides.[4] The modularity of these synthetic routes allows for systematic structural modifications to explore structure-activity relationships (SAR).

Therapeutic Applications in Oncology

Piperidinylsulfonyl indoline compounds have emerged as potent anticancer agents acting through diverse mechanisms of action.

Inhibition of Tubulin Polymerization

Certain indoline derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated strategy for cancer therapy. These agents bind to tubulin, disrupt microtubule dynamics, induce cell cycle arrest (typically at the G2/M phase), and trigger apoptosis in cancer cells.

One notable example, compound 9d , demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and gastric cancer.[5] It was identified as a tubulin inhibitor that targets the colchicine binding site, with an IC50 value of 3.4 µM for tubulin polymerization inhibition.[5] The molecular docking results confirmed that compound 9d could bind tightly within the colchicine binding site of tubulin.[5]

Inhibition of the Hedgehog Signaling Pathway

The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma.[6] A novel indole derivative, LKD1214 (2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone), has been shown to be a potent suppressor of this pathway.[6]

LKD1214 functions by repressing the activity of the Smoothened (SMO) receptor, a key transducer in the Hh pathway, by preventing its translocation to the primary cilium.[6] Significantly, this compound maintains its inhibitory activity against the vismodegib-resistant SMOD477H mutant, suggesting it could overcome a major clinical challenge in Hh-targeted therapy.[6]

Caption: Inhibition of the Hedgehog signaling pathway by a piperidinylsulfonyl indoline compound.

Carbonic Anhydrase Inhibition

Tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, are crucial for regulating pH in the tumor microenvironment. Their overexpression helps cancer cells survive under hypoxic conditions and contributes to chemoresistance.[7] A series of 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against both CA IX and CA XII.[7]

Compound 4f (1-(3-chlorobenzoyl)indoline-5-sulfonamide) was identified as a potent dual inhibitor and exhibited selective antiproliferative activity against MCF7 breast cancer cells under hypoxic conditions (IC50 = 12.9 µM).[4][7] Furthermore, certain derivatives were shown to reverse P-glycoprotein-mediated multidrug resistance in leukemia cells.[7]

Table 1: Anticancer Activity of Representative Piperidinylsulfonyl Indoline Compounds

| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 9d | Kyse450 (Esophageal) | Tubulin Polymerization | 1.49 | [5] |

| Kyse30 (Esophageal) | Tubulin Polymerization | 1.61 | [5] | |

| MGC-803 (Gastric) | Tubulin Polymerization | 1.84 | [5] | |

| 4f | MCF7 (Breast, Hypoxia) | Carbonic Anhydrase IX/XII | 12.9 | [4][7] |

Potential in Neurodegenerative Diseases

The inherent properties of heterocyclic compounds make them attractive candidates for treating complex neurodegenerative diseases like Parkinson's and Alzheimer's.[8] The indole nucleus, in particular, is a privileged scaffold for developing anti-neurodegenerative agents.[9]

Derivatives of N-piperidinyl indoles have been investigated as ligands for opioid receptors. Structure-activity relationship studies revealed that substitution at the 2-position of the indole ring resulted in potent Nociceptin Opioid Peptide (NOP) receptor full agonists, whereas 3-substitution yielded NOP partial agonists.[10] Given the role of the NOP receptor system in modulating dopamine pathways, these compounds show promise for alleviating motor deficits in conditions like Parkinson's disease.[10] Additionally, related indoline and piperazine derivatives have been developed as mixed D2/D4 dopamine receptor antagonists, highlighting the scaffold's versatility in targeting CNS receptors.[11]

Other Biological Activities

Beyond oncology and neuroscience, the piperidinylsulfonyl indoline scaffold has been explored for other therapeutic applications.

-

Antimicrobial Activity: N-substituted indoline derivatives of sultams have been synthesized and screened for antibacterial and antifungal activities, showing that the introduction of piperidine and other heterocyclic moieties can enhance antimicrobial properties.[3][12]

-

Cholinesterase Inhibition: A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, with many compounds displaying promising activity.[13]

Key Experimental Protocols

Protocol: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., Kyse450, MCF7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: A streamlined workflow for the in vitro MTT cell viability assay.

Protocol: Tubulin Polymerization Assay

This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Keep on ice.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative (vehicle) control.

-

Initiation of Polymerization: Add the tubulin solution to the wells. Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance change over time. The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

Conclusion and Future Perspectives

The piperidinylsulfonyl indoline scaffold is a highly versatile and pharmacologically relevant framework. Research has demonstrated its potent activity against cancer through multiple mechanisms, including disruption of the cytoskeleton, modulation of key signaling pathways, and inhibition of enzymes critical to the tumor microenvironment. Furthermore, its ability to interact with CNS targets suggests a promising, albeit less explored, avenue for the treatment of neurodegenerative disorders.

Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. The synthesis of new libraries with greater structural diversity will be crucial for refining structure-activity relationships and identifying candidates with improved potency and selectivity. Investigating these compounds in combination with existing therapies could also unlock synergistic effects, particularly in overcoming drug resistance in oncology. The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics.

References

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (n.d.). Google Scholar.

- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). PubMed.

- Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. (n.d.). Der Pharma Chemica.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI.

- Novel Therapeutic Compounds For Neurodegener

- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymeriz

- Synthesis and biological activities of some indoline derivatives. (n.d.).

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI.

- Some of the most commonly found neurodegenerative diseases. (n.d.).

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI.

- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists.

- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). PubMed.

- Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. (n.d.).

- Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)

- Development and Application of Indolines in Pharmaceuticals. (2023). PMC - NIH.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Indoline Sulfonamides

Abstract

The indoline sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features—a bicyclic indoline core, a critical sulfonamide linker, and versatile substitution points—make it a fertile ground for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound class, with a primary focus on its role in inhibiting metalloenzymes, particularly cancer-associated carbonic anhydrases. We will deconstruct the scaffold to explore how modifications at the indoline nitrogen, the aromatic core, and the sulfonamide group influence potency, selectivity, and overall pharmacological profile. This document synthesizes data from seminal studies to offer field-proven insights, detailed experimental protocols, and actionable principles for researchers, chemists, and drug development professionals engaged in rational drug design.

Introduction to the Indoline Sulfonamide Scaffold

1.1 Core Chemical Features and Significance

The indoline sulfonamide architecture consists of a reduced indole (indoline) ring system where a sulfonamide group (-SO₂NH₂) is appended, typically at the 5- or 6-position. This scaffold combines the structural rigidity of the bicyclic indoline core with the potent zinc-binding capability of the sulfonamide moiety. The sulfonamide group is a well-established pharmacophore, or zinc-binding group (ZBG), capable of coordinating with the zinc ion in the active site of metalloenzymes, leading to potent inhibition.[1][2] This interaction is foundational to the mechanism of action for many sulfonamide-based drugs.

Indoline derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and antimalarial activities.[1][3][4] The versatility of the scaffold allows for fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, through strategic chemical modifications.[4]

1.2 Key Biological Targets: A Focus on Carbonic Anhydrases

While the scaffold shows broad activity, its most extensively studied and validated application is the inhibition of carbonic anhydrases (CAs, EC 4.2.1.1). CAs are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] Several CA isoforms are involved in critical physiological and pathological processes.

Notably, isoforms CA IX and CA XII are overexpressed in many solid tumors and are linked to tumor progression and acidosis of the extracellular environment.[5][7][8] Their extracellular active sites make them highly attractive targets for cancer therapy. The indoline sulfonamide scaffold has emerged as a promising core for developing selective inhibitors against these tumor-associated isoforms.[5][6][9] Another key target for this scaffold is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial cell wall synthesis, highlighting the potential for developing novel antibiotics.[1]

General Synthesis Strategies

The synthesis of a substituted indoline sulfonamide library typically begins with the construction of the core indoline-5-sulfonamide or indoline-6-sulfonamide intermediate. This process involves protecting the indoline nitrogen, performing an electrophilic chlorosulfonylation, and subsequently reacting the resulting sulfonyl chloride with an amine source.

2.1 Representative Synthetic Workflow

The following workflow illustrates a common pathway for synthesizing 1-acylindoline-5-sulfonamides, a class of potent CA inhibitors.[5][6]

Sources

- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Pharmacological Properties of Indoline-Based Compounds

Introduction: The Enduring Significance of the Indoline Nucleus

The indoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity.[1][2] This versatility has led to the development of a wide range of indoline-based compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of indoline-based compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Properties: Targeting the Hallmarks of Malignancy

Indoline derivatives have emerged as a prominent class of anticancer agents, targeting multiple facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of indoline-based compounds are often attributed to their ability to modulate the activity of key enzymes and signaling pathways crucial for tumor growth and survival.

-

Kinase Inhibition: A primary mechanism of action for many indoline anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][5] Indoline scaffolds can act as competitive inhibitors at the ATP-binding site of various kinases.[5] For instance, the indolin-2-one scaffold is a key feature of sunitinib, a multi-targeted tyrosine kinase inhibitor that targets receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis.[6] Other indoline derivatives have shown potent inhibitory activity against kinases such as PIM, CDK, AKT, SRC, and PI3K.[1][7]

-

Tubulin Polymerization Inhibition: Several indoline-based compounds exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[8][9] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8]

-

Modulation of Apoptotic Pathways: Indoline derivatives can induce apoptosis in cancer cells through various mechanisms. Some compounds have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[2] For example, indole-3-carbinol has been observed to increase the expression of ROS and activate apoptosis-related signals.[8]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival in many cancers.[10][11][12] Indole-3-carbinol has been shown to suppress the activation of NF-κB and its downstream anti-apoptotic and metastatic gene products, thereby enhancing apoptosis in cancer cells.[10][13]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[8][14][15][16] Indoline derivatives have been developed as inhibitors of this pathway, offering another avenue for anticancer therapy.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of indoline-based compounds is highly dependent on the nature and position of substituents on the indoline ring.

| Substitution Position | Effect on Anticancer Activity | Reference |

| C4-position of the indole ring | Substitution at this position has led to the development of potent PI3K inhibitors. | [1] |

| C2 and C6 positions of the indole ring | Substitution at these positions has been shown to be important for CDK5 inhibition. | [1] |

| C5-position of the oxindole moiety | Introduction of a methoxy group can significantly improve PPARγ agonist activity. | [17] |

| C3-position of indolin-2-one | The nature of substituents at this position highly influences kinase inhibitory activity and selectivity. | [18] |

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]

Step-by-Step Protocol: [19][21]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the indoline-based compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

Caption: Workflow of the MTT-based cell viability assay.

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (optical density) of the solution.

Step-by-Step Protocol: [3][22]

-

Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.

-

Reaction Setup: Assemble the polymerization reactions in a 96-well plate on ice. A typical reaction mixture contains tubulin, GTP, and the test compound in polymerization buffer.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor Polymerization: Measure the absorbance at 340 nm at regular intervals to monitor the rate and extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of samples treated with the indoline compound to those of control samples to determine the inhibitory effect.

Antimicrobial Properties: Combating Infectious Diseases

Indoline and its derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[7] They represent a promising scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[7]

Mechanism of Action

The antimicrobial mechanisms of indoline compounds are diverse and can involve:

-

Disruption of Cell Membranes: Some indole derivatives can disrupt the integrity of bacterial cell membranes, leading to cell death.

-

Inhibition of Biofilm Formation: Indoline compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.

-

Enzyme Inhibition: Indoline derivatives can target and inhibit essential bacterial enzymes, such as those involved in fatty acid synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of indoline derivatives is influenced by their structural features. For example, in a series of trisindoline compounds, specific substitutions on the indole rings were found to be crucial for their antibacterial activity.

Experimental Protocols for Antimicrobial Activity Evaluation

This is a widely used method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][23][24][25][26]

Step-by-Step Protocol: [4][23]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the indoline compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Indoline-based compounds have shown potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.[1]

Mechanism of Action

The anti-inflammatory activity of indoline derivatives is often mediated through:

-

Inhibition of Pro-inflammatory Enzymes: Indoline compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in the production of pro-inflammatory mediators.[17]

-

Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Modulation of the NF-κB Pathway: As mentioned earlier, the NF-κB pathway is a key regulator of inflammation, and its inhibition by indoline derivatives contributes to their anti-inflammatory effects.[10][13]

Experimental Protocols for Anti-inflammatory Activity Evaluation

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[27][28][29][30][31]

Step-by-Step Protocol: [27][31]

-

Animal Dosing: Administer the indoline compound to rodents (rats or mice) via a suitable route (e.g., oral or intraperitoneal).

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Neuroprotective Properties: A Hope for Neurodegenerative Diseases

The indoline scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's disease.[1] These compounds often exhibit multi-target activity, addressing various pathological aspects of these complex disorders.

Mechanism of Action

The neuroprotective effects of indoline derivatives are attributed to:

-

Antioxidant Activity: Many indoline compounds possess potent antioxidant properties, scavenging free radicals and protecting neuronal cells from oxidative stress, a key factor in neurodegeneration.[32]

-

Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, some indoline derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides into toxic plaques.

-

Cholinesterase Inhibition: Inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease, and some indoline compounds exhibit this activity.[1]

Experimental Protocols for Neuroprotective Activity Evaluation

This is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[33][34][35][36]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, and the decrease in absorbance is measured.[35]

Step-by-Step Protocol:

-

Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix the indoline compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathway Modulation by Indoline Compounds

The diverse pharmacological properties of indoline-based compounds stem from their ability to interact with and modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders.[6][10][11][12][37]

NF-κB Signaling Pathway Diagram:

Caption: Indoline compounds can inhibit the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its overactivation is a common feature in many cancers.[8][14][15][16][38]

PI3K/Akt/mTOR Signaling Pathway Diagram:

Caption: Indoline compounds can inhibit the PI3K/Akt/mTOR signaling pathway.

Conclusion: The Future of Indoline-Based Drug Discovery

The indoline scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. The diverse pharmacological properties of indoline-based compounds, coupled with their amenability to chemical modification, ensure their continued prominence in drug discovery and development. Future research will likely focus on the design of more selective and potent indoline derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The insights and methodologies presented in this guide are intended to support researchers and scientists in their efforts to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). PubMed. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

-

NF‐κB signaling in inflammation and cancer. (n.d.). PubMed Central. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). ACS Publications. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Pharmacology. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PubMed Central. [Link]

-

Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. (n.d.). PubMed. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. (n.d.). NIH. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central. [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

-

NF-κB in inflammation and cancer. (2025). PubMed. [Link]

- In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). [No valid source found].

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PubMed Central. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

NF-κB, an Active Player in Human Cancers. (2014). AACR Journals. [Link]

-

PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2025). PubMed. [Link]

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [No valid source found].

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. [Link]

-

Indolinones as promising scaffold as kinase inhibitors: a review. (n.d.). PubMed. [Link]

-

The complexity of NF-κB signaling in inflammation and cancer. (2013). SciSpace. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2025). ResearchGate. [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (n.d.). ResearchGate. [Link]

-

Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025). ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. [Link]

-

Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. (2010). ACS Publications. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal. [Link]

-

Lab Protocols. (n.d.). stephen j. decamp. [Link]